molecular formula C13H10F3NOS2 B11666057 (5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

(5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B11666057
M. Wt: 317.4 g/mol
InChI Key: RSVZWEALNJURII-JXMROGBWSA-N
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Description

(5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a trifluoromethyl group attached to a benzylidene moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene moiety can yield the corresponding thiazolidinone derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, (5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway in which the enzyme is involved. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

  • **(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro-1,3-thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Comparison:

  • (5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro-1,3-thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate shares a similar thiazolidinone structure but differs in the substituents attached to the ring, which can lead to different chemical and biological properties.
  • Vanillin acetate is structurally simpler and lacks the thiazolidinone ring, making it less versatile in terms of chemical reactivity and biological activity.

The uniqueness of (5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one lies in its combination of the thiazolidinone ring with the trifluoromethylbenzylidene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10F3NOS2

Molecular Weight

317.4 g/mol

IUPAC Name

(5E)-3-ethyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10F3NOS2/c1-2-17-11(18)10(20-12(17)19)7-8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3/b10-7+

InChI Key

RSVZWEALNJURII-JXMROGBWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2C(F)(F)F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2C(F)(F)F)SC1=S

Origin of Product

United States

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